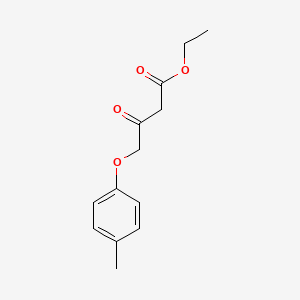

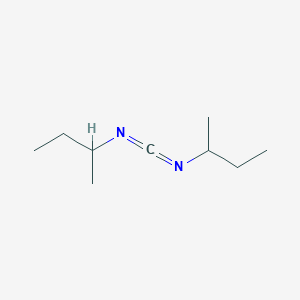

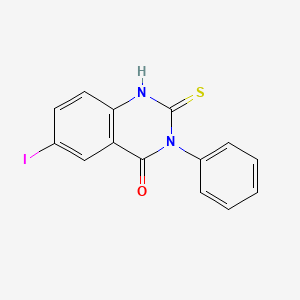

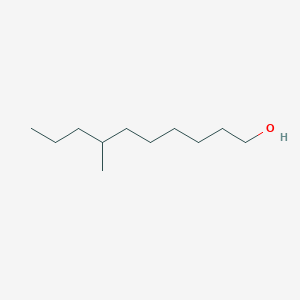

6-iodo-2-mercapto-3-phenylquinazolin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.

Synthesis Analysis

This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield, purity, and any challenges or unique aspects of the synthesis process.Molecular Structure Analysis

This would involve discussing the molecular structure of the compound, including its atomic arrangement, bond lengths and angles, and any notable structural features. Tools like X-ray crystallography, NMR, and computational chemistry can be used for this analysis.Chemical Reactions Analysis

This involves detailing the chemical reactions that the compound undergoes, including the reactants, products, and conditions of the reaction. The mechanisms of these reactions may also be discussed.Physical And Chemical Properties Analysis

This would include details such as the compound’s melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications

Antimicrobial Activity

6-Iodo-2-mercaptophenylquinazolin-4(3H)-one derivatives have been synthesized and evaluated for their antimicrobial properties. These derivatives exhibit broad-spectrum antimicrobial activity, with some compounds showing moderate activity against Candida albicans and Pseudomonas aeruginosa. Notably, the antimicrobial activity is not as potent as standard drugs like ampicillin and clotrimazole (Alafeefy, 2008).

Eco-Friendly Synthesis

A series of 6-iodo-3-substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones were synthesized using choline chloride/urea deep eutectic solvent. This method is rapid, selective, catalyst-free, and environmentally friendly, demonstrating the potential of eco-friendly synthesis for such compounds (Molnar, Klenkar, & Tarnai, 2017).

Antifungal and Antitumor Applications

6-Iodoquinazolin-4(3H)-one derivatives have been studied for their antifungal activities, with some compounds showing promising results. Additionally, certain 6-iodo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives exhibit significant antitumor properties, suggesting their potential as templates for developing more potent antimicrobial and antitumor agents (El-Hashash, El-Shahawi, Ragab, & Nagdy, 2015).

Synthesis and Biological Evaluation

Some novel substituted 2-mercapto-3-phenethylquinazolines, including 6-iodo derivatives, have been designed, synthesized, and evaluated for their in vitro antitumor activity. These compounds exhibit selective activities against various cancer cell lines, suggesting their potential as antitumor agents (Alanazi, Al-Suwaidan, Abdel-Aziz, Mohamed, Elmorsy, & El-Azab, 2013).

Antibacterial Activity and QSAR Studies

3-(Arylideneamino)-2-phenylquinazoline-4(3H)-ones containing 6-iodo derivatives have been synthesized and investigated for their antibacterial activity. Preliminary QSAR studies using computer-derived property descriptors have been performed, highlighting the significance of the 3-arylideneamino substituent in enhancing antibacterial activity (Nanda, Ganguli, & Chakraborty, 2007).

Antiproliferative Activity

The antiproliferative activities of novel heterocycles derived from 6-iodo-2-phenyl-4H-benzo[d][1,3]thiazine-4-thione, including quinazoline-4(3H)-thione derivatives, have been evaluated against various cancer cell lines. Some compounds show cytotoxic activities comparable to doxorubicin, a reference compound (Salem, Al-Mabrook, & El-Hashash, 2020).

Safety And Hazards

This section would detail any known hazards associated with the compound, such as toxicity, flammability, or environmental impact. It would also include appropriate safety precautions for handling and disposal.

Future Directions

This would involve discussing potential future research directions or applications for the compound, based on its properties and effects.

properties

IUPAC Name |

6-iodo-3-phenyl-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9IN2OS/c15-9-6-7-12-11(8-9)13(18)17(14(19)16-12)10-4-2-1-3-5-10/h1-8H,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANCYMQMGKDRCGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)I)NC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9IN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40501445 |

Source

|

| Record name | 6-Iodo-3-phenyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-iodo-2-mercapto-3-phenylquinazolin-4(3H)-one | |

CAS RN |

18741-38-3 |

Source

|

| Record name | 6-Iodo-3-phenyl-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40501445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

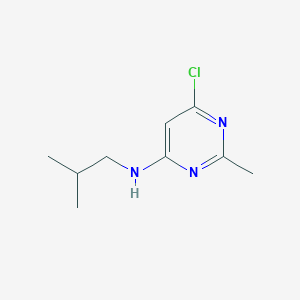

![6-Chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1353810.png)